molecular formula C14H12N4O2S B6523896 ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate CAS No. 1008787-97-0

ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate

Cat. No.: B6523896
CAS No.: 1008787-97-0
M. Wt: 300.34 g/mol
InChI Key: UPGCIEFKNPAEFY-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a phenyl group, a tetrazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the formation of the thiophene ring followed by the introduction of the tetrazole and ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl and tetrazole groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-phenyl-2-(1H-imidazol-1-yl)thiophene-3-carboxylate
  • Ethyl 4-phenyl-2-(1H-pyrazol-1-yl)thiophene-3-carboxylate
  • Ethyl 4-phenyl-2-(1H-triazol-1-yl)thiophene-3-carboxylate

Uniqueness

Ethyl 4-phenyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole moiety can enhance the compound’s stability and binding affinity to biological targets compared to other similar heterocyclic compounds.

Properties

IUPAC Name

ethyl 4-phenyl-2-(tetrazol-1-yl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-2-20-14(19)12-11(10-6-4-3-5-7-10)8-21-13(12)18-9-15-16-17-18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGCIEFKNPAEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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